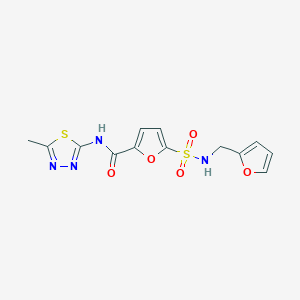
5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H12N4O5S2 and its molecular weight is 368.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O5S2 |
| Molecular Weight | 368.38 g/mol |
| CAS Number | 1170647-47-8 |
| IUPAC Name | 5-(furan-2-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and thiadiazole moieties exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
- Efficacy : In vitro assays have shown that derivatives of this compound can inhibit the growth of various gram-positive and gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : The compound was tested against multiple cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 0.49 to 48.0 μM across different types of cancer cells .
- Mechanism of Action : The proposed mechanisms include:
- Selectivity : Toxicological assessments revealed that the compound exhibits significantly lower toxicity to normal cells compared to cancer cells, suggesting a favorable therapeutic window .
Other Biological Activities
Beyond antimicrobial and anticancer activities, this compound may possess additional therapeutic potentials:
- Anti-inflammatory Properties : Compounds with sulfamoyl groups have been associated with anti-inflammatory effects, potentially modulating immune responses.
- Antioxidant Activity : Some studies suggest that thiadiazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Thiadiazole Derivatives :
- Furan-Based Compounds in Drug Development :
属性
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S2/c1-8-16-17-13(23-8)15-12(18)10-4-5-11(22-10)24(19,20)14-7-9-3-2-6-21-9/h2-6,14H,7H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVWLAGDDEXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














